molecular formula C21H28O3 B057678 17-Hydroxypregna-4,9(11)-diene-3,20-dione CAS No. 34184-82-2

17-Hydroxypregna-4,9(11)-diene-3,20-dione

Cat. No.: B057678
CAS No.: 34184-82-2
M. Wt: 328.4 g/mol
InChI Key: ARJWMUSCDIJFLB-GVVDHYSOSA-N
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Description

17-Hydroxypregna-4,9(11)-diene-3,20-dione: is a synthetic steroid compound with the molecular formula C21H26O2 It is a derivative of progesterone and is known for its role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxypregna-4,9(11)-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the oxidation of pregnenolone derivatives, followed by selective hydroxylation and dehydrogenation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors, controlled temperature, and pressure conditions, as well as continuous monitoring to maintain product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, 17-Hydroxypregna-4,9(11)-diene-3,20-dione is used as a starting material for the synthesis of various steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action. It is often used in experiments to investigate the mechanisms of hormone regulation and signal transduction.

Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with steroid hormone receptors makes it a candidate for drug development in areas such as hormone replacement therapy and anti-inflammatory treatments.

Industry: In industrial applications, this compound is used in the production of various steroid-based products. Its chemical stability and reactivity make it suitable for use in the synthesis of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 17-Hydroxypregna-4,9(11)-diene-3,20-dione involves its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular processes. The molecular targets include glucocorticoid and progesterone receptors, which play key roles in regulating inflammation, metabolism, and reproductive functions.

Comparison with Similar Compounds

    Progesterone: A natural steroid hormone involved in the menstrual cycle and pregnancy.

    17α-Hydroxyprogesterone: A hydroxylated derivative of progesterone with similar biological activity.

    Corticosterone: A glucocorticoid hormone involved in stress response and immune regulation.

Uniqueness: 17-Hydroxypregna-4,9(11)-diene-3,20-dione is unique due to its specific chemical structure, which allows for selective interactions with certain steroid hormone receptors. This specificity makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(8S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h7,12,16,18,24H,4-6,8-11H2,1-3H3/t16-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWMUSCDIJFLB-GVVDHYSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187782
Record name 17-Hydroxypregna-4,9(11)-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34184-82-2
Record name 17-Hydroxypregna-4,9(11)-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34184-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Hydroxypregna-4,9(11)-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxypregna-4,9(11)-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-hydroxypregna-4,9(11)-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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